2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-14-3-4-17(20)16(10-14)18(24)22-11-13-5-8-23(9-6-13)15-2-1-7-21-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCJKVKZXRSNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidinyl-Pyridinyl Intermediate: This step involves the reaction of pyridine with piperidine under specific conditions to form the pyridinyl-piperidinyl intermediate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
-
Cancer Therapy
- The compound has been investigated for its potential as an anticancer agent. Its structure suggests that it may interact with various biological targets involved in cancer progression. For instance, compounds with similar structures have shown efficacy against multiple cancer types, including breast and lung cancers .
- Kinase Inhibition
- Antimicrobial Activity
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs with variations in halogenation, aromatic substituents, and piperidine modifications. Key examples include:
Table 1: Structural and Functional Comparisons
Halogenation Effects
- Chlorine vs. Fluorine : The dichloro groups in the target compound confer greater lipophilicity (higher logP) compared to difluoro analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Fluorinated analogs, such as the compound in Table 1, exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
Piperidine and Aromatic Modifications
- Pyridine vs. Difluorophenyl : The pyridin-3-yl group in the target compound may engage in π-π stacking or hydrogen bonding with receptors, whereas the 3,4-difluorophenyl group in analogs introduces steric bulk and electronic effects that could modulate affinity for enzymes like kinases or GPCRs.
Pharmacological Implications
- Improved Selectivity : Fluorine’s small size and high electronegativity reduce off-target effects in kinase inhibitors.
- Enhanced Solubility : Difluoro analogs may exhibit better pharmacokinetic profiles due to balanced lipophilicity.
Methodological Considerations
Structural comparisons often rely on computational tools (e.g., molecular docking) and experimental techniques like X-ray crystallography. The CCP4 suite, widely used for crystallographic analysis, enables precise determination of binding modes and conformational dynamics in related compounds . However, the absence of crystallographic data for the target compound limits direct mechanistic insights.
Biological Activity
2,5-Dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 2,5-Dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
- Molecular Formula : C17H19Cl2N3O
- Molecular Weight : 364.26 g/mol
Research indicates that the compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound may also inhibit specific kinase pathways involved in cancer progression .
- Cellular Apoptosis : Studies have indicated that related benzamide derivatives can induce apoptosis in cancer cells by activating caspase pathways, which may also be applicable to this compound .
Biological Activity Overview
The biological activity of 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can be summarized in the following table:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of benzamide derivatives, including those structurally similar to 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide). The results indicated significant cytotoxic effects with IC50 values demonstrating efficacy against breast cancer cell lines (MCF-7) and others, suggesting a promising avenue for further investigation into its therapeutic potential .
Case Study 2: Kinase Inhibition
Another research focused on the design and synthesis of pyridine-based benzamides as RET kinase inhibitors. The findings highlighted that modifications in the benzamide structure could enhance kinase inhibition, indicating that similar strategies could be applied to optimize the activity of 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide against specific targets .
Q & A
Q. What are the established synthetic routes for 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step processes, including:
- Step 1: Chlorination of the benzamide core using reagents like POCl₃ or SOCl₂ to introduce dichloro substituents .
- Step 2: Coupling of the piperidine-pyridinyl fragment via reductive amination or nucleophilic substitution. For example, reacting 1-(pyridin-3-yl)piperidin-4-amine with a benzoyl chloride derivative under basic conditions (e.g., triethylamine in DMF) .
- Step 3: Purification via column chromatography (e.g., chloroform:methanol gradients) or recrystallization .
Optimization Tips: - Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
- Adjust temperature (e.g., reflux for faster kinetics) and stoichiometry to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- UV-Vis Spectroscopy: Detect π→π* transitions in aromatic systems (λmax ~260–280 nm) for preliminary structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Orthogonal Assays: Validate target engagement using both in vitro (e.g., patch-clamp for ion channel modulation ) and in silico (molecular docking) approaches.
- Structural Analysis: Use X-ray crystallography (CCP4 suite ) to resolve binding mode ambiguities. For example, if IC50 discrepancies arise, compare crystallographic data with docking predictions.
- Data Normalization: Include positive controls (e.g., TTA-P2 for T-channel studies ) to standardize assay conditions.
Q. What computational strategies are effective for predicting target interactions and pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein binding stability (e.g., GROMACS/AMBER) using crystallographic data .
- ADMET Prediction: Use tools like SwissADME to estimate lipophilicity (LogP) and metabolic stability. For instance, the pyridinyl group may enhance solubility, while dichloro substituents increase membrane permeability .
- Docking Studies (AutoDock Vina): Screen against potential targets (e.g., voltage-gated ion channels) by aligning with known blockers like TTA-P2 .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
Q. What experimental designs are recommended for assessing metabolic stability and toxicity?
Methodological Answer:
- In Vitro Metabolism: Use liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS .
- Cytotoxicity Screening: Perform MTT assays on HEK293 or HepG2 cells at varying concentrations (1–100 µM) .
- Safety Profiling: Refer to GHS-compliant protocols (e.g., Kishida Chemical’s SDS guidelines ) for handling hazardous intermediates.
Q. How can researchers validate target specificity to avoid off-target effects?
Methodological Answer:
- Selectivity Panels: Screen against related targets (e.g., Cav3.1 vs. Cav3.2 channels ) using patch-clamp electrophysiology.
- CRISPR Knockout Models: Validate target dependency in cell lines with gene-edited receptors .
- Thermal Shift Assays: Measure protein-ligand binding stability (ΔTm) to confirm direct interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
